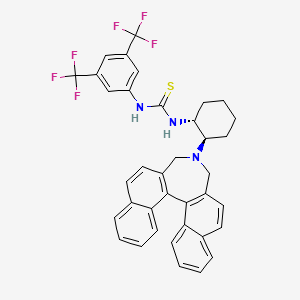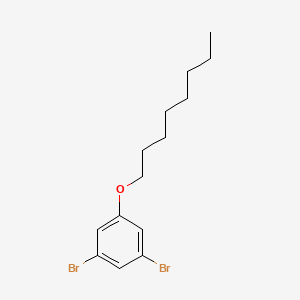![molecular formula C24H29OPSi B6319249 [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane CAS No. 238403-27-5](/img/structure/B6319249.png)
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a tert-butyl-dimethyl-silanyloxy group. The combination of these functional groups imparts distinctive reactivity and stability to the molecule, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane typically involves the following steps:
Formation of the tert-Butyl-dimethyl-silanyloxy Group: This step involves the reaction of tert-butyl-dimethylsilyl chloride with a phenol derivative to form the tert-butyl-dimethyl-silanyloxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Attachment of the Phosphane Group: The next step involves the introduction of the diphenyl-phosphane group to the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphane precursor and a phenylboronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphane oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphane group, potentially converting it to a phosphine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Phosphane Oxides: Formed through oxidation reactions.
Phosphines: Resulting from reduction reactions.
Functionalized Phenyl Derivatives: Obtained through substitution reactions.
Aplicaciones Científicas De Investigación
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: finds applications in various scientific domains:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane exerts its effects is primarily through its ability to coordinate with metal centers. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, enhancing the selectivity and stability of the metal-ligand complex.
Comparación Con Compuestos Similares
Similar Compounds
[4-(tert-Butyl-dimethyl-silanyloxy)-benzaldehyde]: Shares the tert-butyl-dimethyl-silanyloxy group but differs in the functional group attached to the phenyl ring.
[tert-Butyldimethylsilanol]: Contains the tert-butyl-dimethyl-silanyloxy group but lacks the phosphane moiety.
[tert-Butyldimethylsilane]: Similar in the silane group but does not have the phenyl or phosphane groups.
Uniqueness
- The presence of both the phosphane and tert-butyl-dimethyl-silanyloxy groups in [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane imparts unique reactivity and stability, making it distinct from other similar compounds. This dual functionality allows for versatile applications in catalysis and material science.
Propiedades
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29OPSi/c1-24(2,3)27(4,5)25-20-16-18-23(19-17-20)26(21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGCHINHVXAYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29OPSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)








![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)


![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)
